molecular formula C18H21N3O2S B2914992 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207042-70-3

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2914992
CAS No.: 1207042-70-3
M. Wt: 343.45
InChI Key: RQWSVTXZBDPTFT-UHFFFAOYSA-N
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Description

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound classified as a urea derivative This compound is notable for its unique structure, which combines a pyrrolidine ring and a thiophene moiety with a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps. A common synthetic route includes the initial formation of the 2-(pyrrolidin-1-yl)ethanone intermediate, followed by its reaction with a substituted benzyl isocyanate to form the urea derivative. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

For example:

  • Step 1: Synthesis of 2-(pyrrolidin-1-yl)ethanone from pyrrolidine and acetyl chloride.

  • Step 2: Formation of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl isocyanate from the intermediate.

  • Step 3: Coupling of the isocyanate with thiophen-2-ylmethanol under anhydrous conditions to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors and more efficient catalytic processes. The exact methods would depend on the desired scale, cost efficiency, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxides or sulfones when oxidized by agents like m-chloroperbenzoic acid.

  • Reduction: Can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid, H2O2.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, acylating agents.

Major Products

Depending on the reaction conditions, major products might include sulfoxides, sulfones, primary and secondary amines, and various substituted thiophenes.

Scientific Research Applications

  • Chemistry: Used as an intermediate for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a ligand in receptor studies or enzyme inhibition assays.

  • Medicine: Explored for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.

  • Industry: Utilized in the development of novel materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary widely depending on its application. Generally, its structure allows it to interact with various molecular targets, including enzymes, receptors, and cellular pathways. For example, it might inhibit an enzyme by mimicking the natural substrate, thereby blocking the active site.

Comparison with Similar Compounds

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea can be compared to other urea derivatives such as:

  • 1-(4-(2-Oxo-2-(morpholin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Similar but with a morpholine ring.

  • 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Differing by a piperidine ring.

What sets this compound apart is its unique combination of the pyrrolidine and thiophene moieties, which may impart distinct physical and chemical properties, leading to specific biological activities not observed in its counterparts.

This article should provide a comprehensive overview

Properties

IUPAC Name

1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(21-9-1-2-10-21)12-14-5-7-15(8-6-14)20-18(23)19-13-16-4-3-11-24-16/h3-8,11H,1-2,9-10,12-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSVTXZBDPTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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